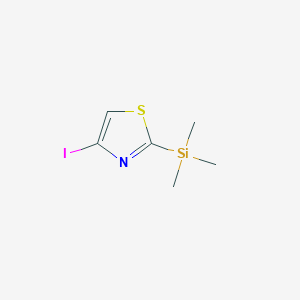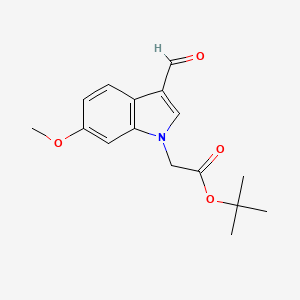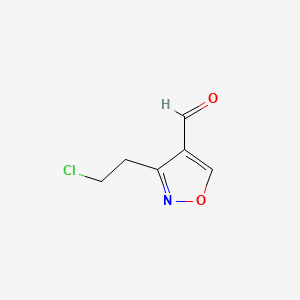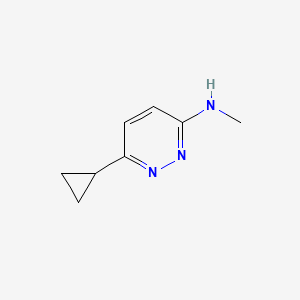
4-Iodo-2-(trimethylsilyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-(trimethylsilyl)-1,3-thiazole is an organosilicon compound that features a thiazole ring substituted with an iodine atom and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole typically involves the iodination of a thiazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)-1,3-thiazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and trimethylsilyl reagents.
化学反応の分析
Types of Reactions: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trimethylsilyl group can be used to facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
4-Iodo-2-(trimethylsilyl)-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would be determined by the specific molecular targets it interacts with, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
2-(Trimethylsilyl)-1,3-thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trimethylsilyl)-1,3-thiazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-Iodo-1,3-thiazole: Lacks the trimethylsilyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole is unique due to the presence of both the iodine and trimethylsilyl groups, which confer distinct reactivity and stability properties. The iodine atom makes it a good candidate for substitution reactions, while the trimethylsilyl group enhances its stability and solubility in organic solvents.
特性
分子式 |
C6H10INSSi |
|---|---|
分子量 |
283.21 g/mol |
IUPAC名 |
(4-iodo-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10INSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
InChIキー |
VTLSOUSMUHMXQP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NC(=CS1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)



